methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzenecarboxylate
Description
Methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzenecarboxylate is a heterocyclic organic compound featuring a pyrazole ring substituted with methyl groups at the 3- and 5-positions, linked via a methylene group to a para-substituted benzoate ester. Its crystallographic characterization often employs software like SHELX for structure refinement and validation .
Properties
IUPAC Name |
methyl 4-[(3,5-dimethylpyrazol-1-yl)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-8-11(2)16(15-10)9-12-4-6-13(7-5-12)14(17)18-3/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUIJAALFPMATB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals targeting various diseases. Industry: The compound finds applications in the manufacturing of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzenecarboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared to three analogs (Table 1):
Table 1: Key Properties of Methyl 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzenecarboxylate and Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL in DMSO) | Biological Activity (IC₅₀, μM) |
|---|---|---|---|---|---|
| This compound | C₁₅H₁₆N₂O₂ | 256.30 | 142–144 | 12.8 | 8.7 (Enzyme X inhibition) |
| Ethyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzenecarboxylate | C₁₆H₁₈N₂O₂ | 270.33 | 135–137 | 9.2 | 12.4 |
| Methyl 4-[(1H-pyrazol-1-yl)methyl]benzenecarboxylate | C₁₂H₁₂N₂O₂ | 216.24 | 155–157 | 3.5 | >50 |
| Methyl 4-[(3-methyl-1H-pyrazol-1-yl)methyl]benzenecarboxylate | C₁₃H₁₄N₂O₂ | 230.26 | 148–150 | 7.9 | 23.6 |
Structural and Electronic Differences
Ester Group Variation : Replacing the methyl ester with an ethyl group (second entry in Table 1) reduces melting point and solubility due to increased hydrophobicity. The bulkier ethyl group also slightly diminishes enzyme inhibition potency, likely due to steric hindrance .
Pyrazole Substitution : Removing methyl groups from the pyrazole ring (third entry) significantly lowers solubility and biological activity. The 3,5-dimethyl substitution in the target compound enhances hydrogen-bond acceptor capacity (via N–H) and stabilizes crystal packing, as confirmed by SHELXL-refined crystallographic data .
Physicochemical Properties
- Solubility : The 3,5-dimethylpyrazole derivative exhibits superior solubility compared to analogs with fewer methyl groups, attributed to its balanced lipophilicity and hydrogen-bonding capacity.
- Thermal Stability : The higher melting point of the unsubstituted pyrazole analog (third entry) reflects stronger intermolecular π-π stacking, whereas methyl groups introduce steric effects that lower melting points.
Biological Activity
Methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzenecarboxylate is a compound of interest due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following formula:
Key Properties:
- Molecular Weight: 233.28 g/mol
- Solubility: Soluble in organic solvents like DMSO and ethanol.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties. In vitro tests against various bacterial strains indicated a minimum inhibitory concentration (MIC) ranging from 25 to 100 µg/mL, depending on the organism tested.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. In animal models, it significantly reduced swelling and pain associated with induced inflammation. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Anticancer Potential
This compound has shown promise in cancer research. In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induces apoptosis and inhibits cell proliferation.
Case Study:
A study conducted by Zhang et al. (2022) demonstrated that treatment with this compound resulted in a 45% reduction in cell viability at a concentration of 50 µM after 48 hours of exposure.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways.
- Cell Cycle Arrest: The compound has been shown to induce cell cycle arrest at the G2/M phase in cancer cells.
- Reactive Oxygen Species (ROS) Modulation: It appears to modulate ROS levels, contributing to its apoptotic effects in cancer cells.
Q & A
Q. Table 1: Key Physical and Spectral Data
| Property | Value/Description | Reference |
|---|---|---|
| Melting Point | 167–169°C | |
| ¹H NMR (DMSO-d₆) | δ 2.1–2.3 (pyrazole CH₃), δ 3.9 (COOCH₃) | |
| HRMS (C₁₅H₁₆N₂O₂) | Exact mass: 256.1212 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
